molecular formula C28H53N7O8 B1673154 Hexapeptide-10 CAS No. 146439-94-3

Hexapeptide-10

Cat. No. B1673154
M. Wt: 615.8 g/mol
InChI Key: OFGVZFQUFJYSGS-CPDXTSBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexapeptide-10, also known as Serilesine, is an amino acid derivative . It is a synthetic peptide containing Alanine, Isoleucine, Lysine, Serine, and Valine residues . It is used in various skincare products due to its extraordinary visible skin restructuring and firming abilities .


Synthesis Analysis

Hexapeptide-10 is a synthetic peptide derived from a Laminin part responsible for adhesion . The amino acid sequence of Hexapeptide-10 is Ser-Asp-Gly-Pro-Arg-Pro . It is synthesized for research use and has potential research and development risk .


Molecular Structure Analysis

The molecular formula of Hexapeptide-10 is C28H53N7O8 . It has a molecular weight of 615.76 and a monoisotopic mass of 615.395569 Da .


Physical And Chemical Properties Analysis

Hexapeptide-10 is a white to pale yellow powder . It is slightly soluble in water . The stability of Hexapeptide-10 is not explicitly mentioned in the sources, but it is generally stable under recommended storage conditions .

Scientific Research Applications

Growth Hormone-Releasing Activity

Hexapeptide-10, also studied under the name Hexarelin, has been demonstrated to have significant growth hormone-releasing activity. Research involving children and adults with GH deficiency (GHD) has shown that Hexarelin stimulates GH secretion effectively. In studies comparing Hexarelin's GH-releasing activity to that of GH-releasing hormone (GHRH), Hexarelin showed a potent and reproducible stimulus of GH secretion, with its effect increasing during puberty, particularly in girls (Bellone et al., 1995; Loche et al., 1995). These findings underline Hexapeptide-10's role in GH regulation and its potential applications in treating GH deficiencies.

Synergistic Effects with GH-Releasing Hormone

Further research has explored Hexapeptide-10's synergistic effects when used in combination with GH-releasing hormone (GHRH). Studies in GH-deficient children found that Hexarelin, when administered together with GHRH, significantly enhances the GH response beyond the sum of their individual effects. This synergistic action suggests a potential for Hexapeptide-10 in therapeutic strategies aimed at enhancing GH secretion in individuals with GH deficiencies (Mericq et al., 1995).

Potential in Anti-Aging Regimens

A novel application of Hexapeptide-10 includes its use in anti-aging skin care regimens. A specific study developed a tripeptide/hexapeptide (TriHex) anti-aging regimen targeting skin aging by promoting the clearance of the extracellular matrix of degraded proteins and enhancing collagen and elastin production. This regimen, after 12 weeks of use, showed significant improvements in skin fine lines, radiance, firmness, plumpness, sagginess, and wrinkles, as assessed by both physician grading and subject global assessment (NelsonAislyn & OrtizArisa, 2018). This underscores Hexapeptide-10's role beyond GH secretion, highlighting its utility in cosmetic applications aimed at reducing signs of aging.

Future Directions

Hexapeptide-10 is already widely used in skincare products due to its anti-aging properties . Future research may focus on further understanding its mechanism of action and potential uses in other applications. As with any synthetic product, there is potential research and development risk .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGVZFQUFJYSGS-CPDXTSBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexapeptide-10

CAS RN

146439-94-3
Record name Hexapeptide-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146439943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXAPEPTIDE-10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RS1K7T9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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